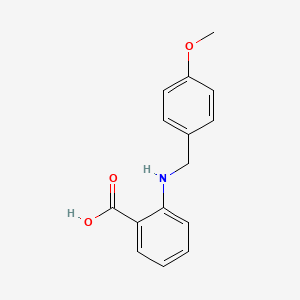
2-(4-Methoxybenzylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxybenzylamino)benzoic acid is an organic compound with the molecular formula C15H15NO3 It is characterized by the presence of a methoxybenzylamino group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzylamino)benzoic acid typically involves the reaction of 4-methoxybenzylamine with 2-carboxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxybenzylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield 2-(4-hydroxybenzylamino)benzoic acid, while reduction of a nitro group would yield 2-(4-aminobenzylamino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 2-(4-Methoxybenzylamino)benzoic acid is C15H15NO3, with a molecular weight of approximately 273.29 g/mol. The compound features a methoxy group (-OCH₃) attached to a benzylamine structure, which contributes to its biological activity and potential therapeutic uses.
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's ability to inhibit bacterial growth, suggesting its potential as a lead compound for developing new antibiotics . The structural modifications in the benzoic acid framework enhance its interaction with bacterial cell membranes.
Enzyme Inhibition
The compound has been evaluated for its ability to modulate enzyme activity. Specifically, it has been shown to act on the ubiquitin-proteasome system and the autophagy-lysosome pathway, which are crucial for protein degradation in cells . This activity positions it as a candidate for further development in treatments targeting diseases related to protein misfolding and aggregation.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures. This property is attributed to its ability to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .
Cancer Research
The compound's role in cancer research is notable; it has been investigated for its effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis (programmed cell death) in certain cancer types, offering insights into its use as an anticancer agent .
Synthesis of Functional Materials
Due to its unique chemical structure, this compound has been utilized in synthesizing functional materials such as polymers and nanomaterials. Its ability to form hydrogen bonds enhances the mechanical properties of these materials .
Case Studies
Wirkmechanismus
The mechanism of action of 2-(4-Methoxybenzylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in ionic interactions with positively charged residues in the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoic acid: Lacks the benzylamino group, making it less versatile in terms of chemical reactivity.
2-Aminobenzoic acid: Lacks the methoxybenzyl group, which affects its binding affinity and specificity for certain targets.
4-Methoxybenzylamine:
Uniqueness
2-(4-Methoxybenzylamino)benzoic acid is unique due to the presence of both the methoxybenzylamino and benzoic acid groups, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C15H15NO3/c1-19-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
ZXKZQGYJUYYZAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













